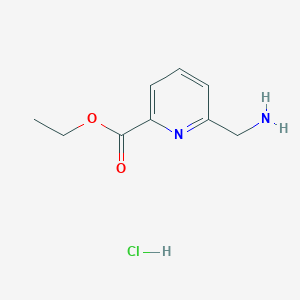

Ethyl 6-(aminomethyl)picolinate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-(aminomethyl)picolinate hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 . It appears as a white to yellow solid .

Molecular Structure Analysis

The molecular weight of this compound is 216.67 . The InChI code is 1S/C9H12N2O2.ClH/c1-2-13-9(12)8-5-3-4-7(6-10)11-8;/h3-5H,2,6,10H2,1H3;1H .Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 216.67 . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Ethyl 6-(aminomethyl)picolinate hydrochloride is used in the synthesis of various heterocyclic compounds, such as camptothecin analogues. This involves a series of reactions including esterification, hydrolysis, and cyclization (Kametani, 1970).

Theoretical Studies in Organic Chemistry

It is the subject of theoretical studies focusing on its decomposition in the gas phase. These studies utilize advanced theoretical methods to understand the reactions and mechanisms involved (Notario et al., 2003).

Conformational Analyses

The compound is used in the conformational analysis of certain derivatives, where crystal structures and hydrogen bonding patterns are studied (Nitek et al., 2020).

Synthesis of Biologically Active Compounds

It serves as an important intermediate in the synthesis of biologically active compounds. Its derivatives are synthesized and characterized to explore potential biological activities (Xiong et al., 2019).

Study of Hydrolysis Reactions

Research includes the study of hydrolysis reactions in mixed-ligand complexes, which helps in understanding the chemical reactivity and properties of such complexes (Hay & Basak, 1982).

Antiviral Activity Studies

The compound's derivatives are synthesized and tested for antiviral activities, exploring their potential use in medical treatments (Ivashchenko et al., 2014).

Formation of Mixed Ligand Complexes

It is involved in the formation of mixed ligand complexes with metals, contributing to the development of potential antitumor agents (Giovagnini et al., 2005).

Cancer Cell Cytotoxicity

Studies on osmium arene complexes containing ethyl 6-(aminomethyl)picolinate have shown cancer cell cytotoxicity, highlighting its potential in cancer treatment (Peacock et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 6-(aminomethyl)pyridine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)8-5-3-4-7(6-10)11-8;/h3-5H,2,6,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGXKXYTBMCRDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2409038.png)

![N-benzyl-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2409046.png)

![Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2409048.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2409056.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2409060.png)